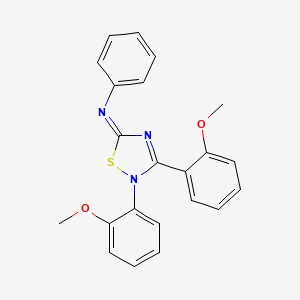

JNJ-10229570

Übersicht

Beschreibung

JNJ-10229570: ist ein niedermolekularer Antagonist von Melanocortin-Rezeptoren, insbesondere des Melanocortin-Rezeptors 1 (MC1R) und des Melanocortin-Rezeptors 5 (MC5R). Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Talgdrüsendifferenzierung und die Produktion von talgspezifischen Lipiden .

Wissenschaftliche Forschungsanwendungen

Chemie: JNJ-10229570 wird als Werkzeugverbindung verwendet, um die Funktion von Melanocortin-Rezeptoren in verschiedenen chemischen Stoffwechselwegen zu untersuchen.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Rolle von Melanocortin-Rezeptoren bei der Talgdrüsendifferenzierung und Lipidproduktion zu verstehen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Akne vulgaris, indem es die Talgdrüsenaktivität hemmt und die Talgproduktion reduziert .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf Melanocortin-Rezeptoren abzielen .

Wirkmechanismus

This compound wirkt als Antagonist des Melanocortin-Rezeptors 1 (MC1R) und des Melanocortin-Rezeptors 5 (MC5R). Durch die Bindung an diese Rezeptoren hemmt es deren Aktivität, was zu einer Reduktion der Talgdrüsendifferenzierung und der Produktion von talgspezifischen Lipiden führt. Zu den molekularen Zielstrukturen gehören die G-Protein-gekoppelten Rezeptoren MC1R und MC5R, die an den Signalwegen beteiligt sind, die die Lipidproduktion in Sebocyten regulieren .

Wirkmechanismus

Target of Action

JNJ-10229570, also known as Benzenamine, N-(2,3-bis(2-methoxyphenyl)-1,2,4-thiadiazol-5(2H)-ylidene)- or UNII-N9IX402L35, primarily targets the Melanocortin Receptor 1 (MC1R) and Melanocortin Receptor 5 (MC5R) . These receptors play a crucial role in various physiological processes, including stress response, inflammation, and skin pigmentation .

Mode of Action

This compound acts as an antagonist for MC1R and MC5R . It inhibits the binding of 125 I-NDP-α-MSH to cells expressing human MC1R and MC5R, with IC50 values of 270 nM and 200 nM, respectively .

Biochemical Pathways

The antagonistic action of this compound on MC1R and MC5R affects the melanocortin signaling pathway . This pathway plays a crucial role in regulating skin pigmentation and exhibiting anti-inflammatory effects . The inhibition of this pathway by this compound leads to the suppression of sebaceous gland differentiation and the production of sebum-specific lipids .

Pharmacokinetics

It’s known that the compound has been used in topical applications in clinical trials, suggesting that it may have suitable properties for dermal absorption

Result of Action

The antagonistic action of this compound on MC1R and MC5R results in the inhibition of sebaceous gland differentiation and the production of sebum-specific lipids . This could potentially lead to a decrease in skin oiliness and the treatment of conditions like acne .

Biochemische Analyse

Biochemical Properties

JNJ-10229570 interacts with MC1R and MC5R, which are melanocortin receptors expressed in sebocytes . These interactions play a crucial role in producing sebaceous lipids . The compound functions as an antagonist for these receptors, inhibiting their activity .

Cellular Effects

In cellular processes, this compound has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids . This influence on cell function suggests that this compound could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MC1R and MC5R . This binding inhibits the receptors, preventing them from carrying out their normal functions . This mechanism of action could involve changes in gene expression and could potentially influence enzyme activation or inhibition.

Metabolic Pathways

Given its interaction with MC1R and MC5R, it is likely that it plays a role in the metabolic processes associated with these receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JNJ-10229570 umfasst die Bildung eines 2,3-Diaryl-1,2,4-Thiadiazol-Kerns. Zu den wichtigsten Schritten gehören:

Bildung des Thiadiazolrings: Dies wird typischerweise durch die Reaktion eines Hydrazinderivats mit einem Thioamid unter sauren Bedingungen erreicht.

Arylsubstitution: Der Thiadiazolring wird dann mit zwei Arylgruppen substituiert, die über palladiumkatalysierte Kreuzkupplungsreaktionen eingeführt werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Sicherung von hoher Ausbeute und Reinheit durch Optimierung der Temperatur-, Druck- und Lösungsmittelbedingungen.

Reinigung: Verwendung von Techniken wie Umkristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: JNJ-10229570 kann Oxidationsreaktionen eingehen, insbesondere an den Methoxyphenylgruppen.

Reduktion: Die Verbindung kann am Thiadiazolring reduziert werden, was zur Bildung von Dihydrothiadiazolderivaten führt.

Substitution: Die Arylgruppen in this compound können unter geeigneten Bedingungen mit verschiedenen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Palladiumkatalysierte Kreuzkupplungsreaktionen unter Verwendung von Reagenzien wie Arylhalogeniden und Boronsäuren.

Hauptprodukte:

Oxidationsprodukte: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktionsprodukte: Dihydrothiadiazolderivate.

Substitutionsprodukte: Verschiedene arylsubstituierte Thiadiazole

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JNJ-7818369: Ein weiterer Melanocortin-Rezeptor-Antagonist mit ähnlichen inhibitorischen Wirkungen auf MC1R und MC5R.

JNJ-10229570-AAA: Eine Variante von this compound mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit: this compound ist einzigartig in seiner hohen Spezifität und Potenz als Antagonist sowohl für MC1R als auch für MC5R. Es zeigt eine dosisabhängige Hemmung der Talglipidproduktion und hat sich sowohl in in-vitro- als auch in in-vivo-Studien als wirksam erwiesen .

Eigenschaften

IUPAC Name |

2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHRTBCPBWJYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524923-88-4 | |

| Record name | JNJ-10229570 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10229570 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

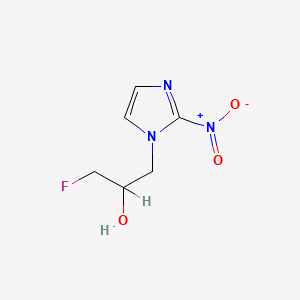

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

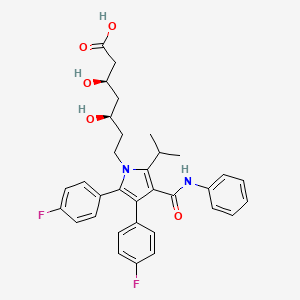

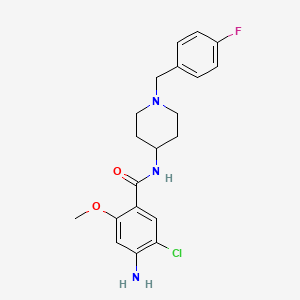

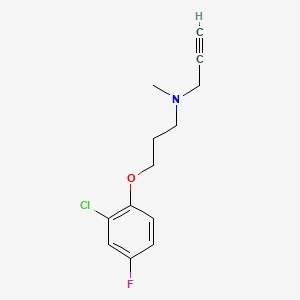

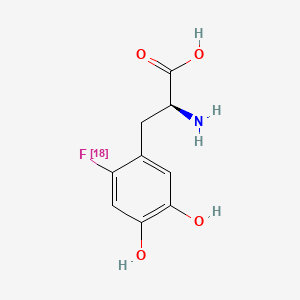

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.